molecular formula C9H11NO2 B8797289 (4-Methoxy-2,3-dihydrobenzofuran-3-yl)amine

(4-Methoxy-2,3-dihydrobenzofuran-3-yl)amine

Cat. No. B8797289
M. Wt: 165.19 g/mol
InChI Key: HJDRZCNWTNXKQN-UHFFFAOYSA-N
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Patent
US07994324B2

Procedure details

A mixture of the above described 4-methoxy-benzofuran-3-one oxime (6.15 g, 34.3 mmol) in EtOH (500 ml) with 10% Pd/C (6.15 g) was hydrogenated at 23° C. and atmospheric pressure for 18 h. Filtered the catalyst off, washed with EtOH, evaporated the filtrate totally and dried in high vacuum to give (RS)-4-methoxy-2,3-dihydro-benzofuran-3-ylamine as a light yellow oil (3.65 g, 64%); MS: m/e=166.2 (M+H|).
Name
4-methoxy-benzofuran-3-one oxime
Quantity
6.15 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Name
Quantity
6.15 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:8]2[C:9](=[N:12]O)[CH2:10][O:11][C:7]=2[CH:6]=[CH:5][CH:4]=1>CCO.[Pd]>[CH3:1][O:2][C:3]1[C:8]2[CH:9]([NH2:12])[CH2:10][O:11][C:7]=2[CH:6]=[CH:5][CH:4]=1

Inputs

Step One
Name
4-methoxy-benzofuran-3-one oxime
Quantity
6.15 g
Type
reactant
Smiles
COC1=CC=CC2=C1C(CO2)=NO
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
CCO
Step Three
Name
Quantity
6.15 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of the
CUSTOM
Type
CUSTOM
Details
was hydrogenated at 23° C.
FILTRATION
Type
FILTRATION
Details
Filtered the catalyst off,
WASH
Type
WASH
Details
washed with EtOH
CUSTOM
Type
CUSTOM
Details
evaporated the filtrate totally
CUSTOM
Type
CUSTOM
Details
dried in high vacuum

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
COC1=CC=CC2=C1C(CO2)N
Measurements
Type Value Analysis
AMOUNT: MASS 3.65 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 64.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.